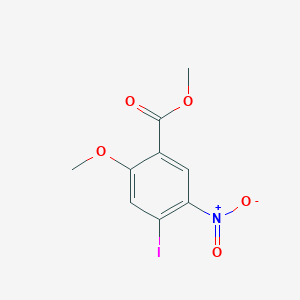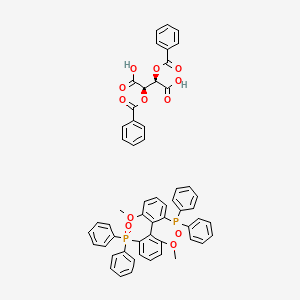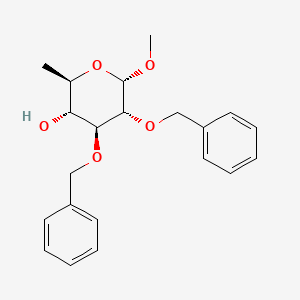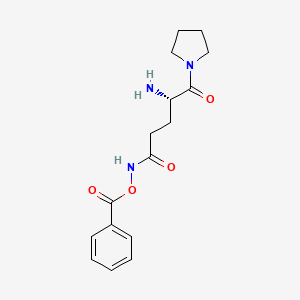
6-Bromo-3-chloro-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloro-2-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrClIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its three different halogen substituents, which impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced under controlled conditions. For instance, the bromination of 2-chloropyridine followed by iodination can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen-metal exchange reactions and palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often using advanced techniques like continuous flow chemistry .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Applications De Recherche Scientifique
6-Bromo-3-chloro-2-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and materials science
Propriétés
Formule moléculaire |
C5H2BrClIN |
|---|---|
Poids moléculaire |
318.34 g/mol |
Nom IUPAC |
6-bromo-3-chloro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Clé InChI |
DYTXTRGYWSCBGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)


![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)

![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)

